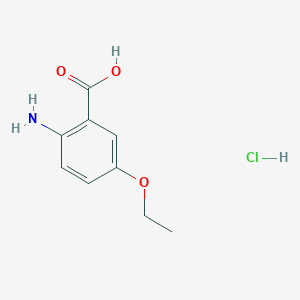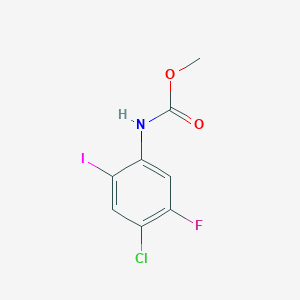
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate” is a chemical compound with the molecular formula C8H6ClFINO2 . It has a molecular weight of 329.49 .
Molecular Structure Analysis
The molecular structure of “Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate” is represented by the SMILES stringCOC(=O)NC1=CC(=C(C=C1I)Cl)F . This indicates that the compound contains a carbamate group (OC(=O)N) attached to a phenyl ring, which is further substituted with chlorine (Cl), fluorine (F), and iodine (I) atoms .
Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates in Pharmaceutical Compounds : Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate and its derivatives are utilized in the synthesis of key intermediates for various pharmaceutical compounds. For instance, a study by Mayes et al. (2010) discusses the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a crucial intermediate in creating phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).
Intermediate in Antitumor Drug Synthesis : Another study highlights the synthesis of a compound from 4-fluoro-2methoxy-5nitroaniline, which is an important intermediate in the production of omisertinib (AZD9291), a drug used for treating cancer (Bingbing Zhao et al., 2017).
Paramphistomicidal Efficacy in Veterinary Medicine : In veterinary medicine, derivatives of methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate have been studied for their efficacy against parasitic infections in sheep. Reyes et al. (2008) investigated the paramphistomicidal efficacy of methyl [5-chloro-6-(1-naphthyloxy)-1H-benzimidazol-2-yl]carbamate in sheep infected with trematodes, demonstrating significant effectiveness (Reyes et al., 2008).
Role in Herbicide Synthesis : Additionally, derivatives of methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate are used in synthesizing herbicides. Jian-Guo Fan et al. (2015) developed an improved method for synthesizing the herbicide carfentrazone-ethyl, demonstrating the role of such compounds in agricultural applications (Jian-Guo Fan et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound interacts with its targets through a series of chemical reactions .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate’s action are currently under investigation. As more research is conducted, a clearer picture of these effects will emerge .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .
Safety and Hazards
Propiedades
IUPAC Name |
methyl N-(4-chloro-5-fluoro-2-iodophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFINO2/c1-14-8(13)12-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZHANDVPFAVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1I)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)



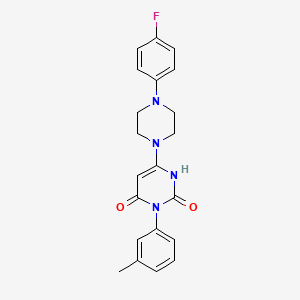
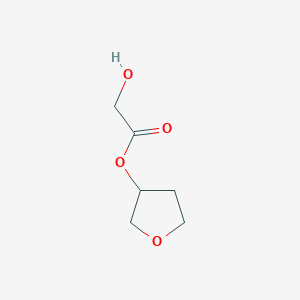
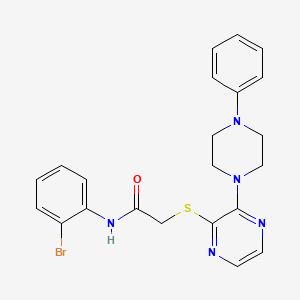

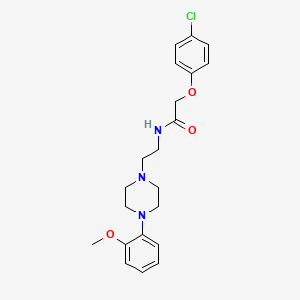
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2704708.png)
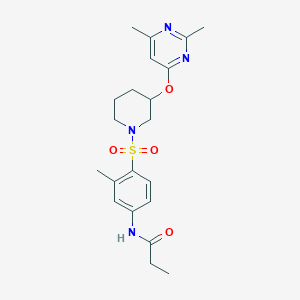
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2704712.png)

